![molecular formula C12H15F3O B12550668 1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene CAS No. 188527-52-8](/img/structure/B12550668.png)
1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring and an alkoxy group derived from pentanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene typically involves the reaction of 4-(trifluoromethyl)phenol with 3-pentanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include strong acids or bases, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl-substituted benzene derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The alkoxy group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-[(Butan-2-yl)oxy]-4-(trifluoromethyl)benzene
- 1-[(Hexan-4-yl)oxy]-4-(trifluoromethyl)benzene
- 1-[(Pentan-3-yl)oxy]-3-(trifluoromethyl)benzene
Comparison: 1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl and alkoxy groups, which influence its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity profiles, making it a valuable candidate for various applications.
Properties
CAS No. |
188527-52-8 |
|---|---|
Molecular Formula |
C12H15F3O |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
1-pentan-3-yloxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H15F3O/c1-3-10(4-2)16-11-7-5-9(6-8-11)12(13,14)15/h5-8,10H,3-4H2,1-2H3 |
InChI Key |
CVJMHHJDCYFSKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


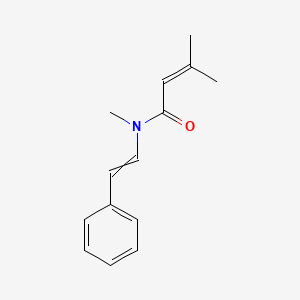
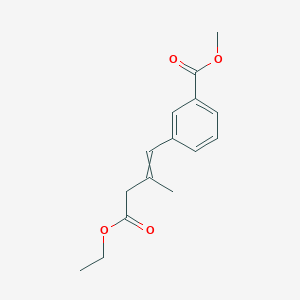
![4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12550613.png)
![1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene](/img/structure/B12550620.png)
![3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550624.png)
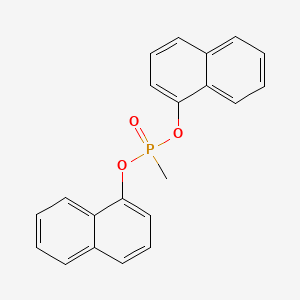
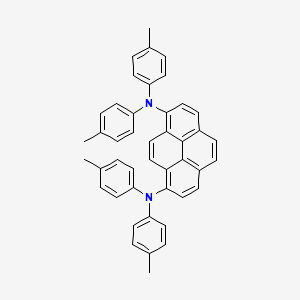
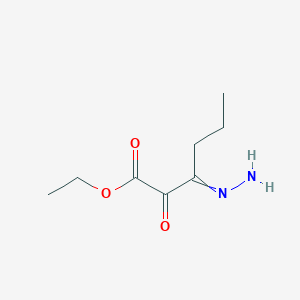
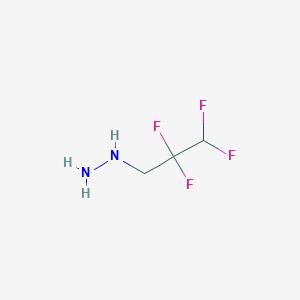

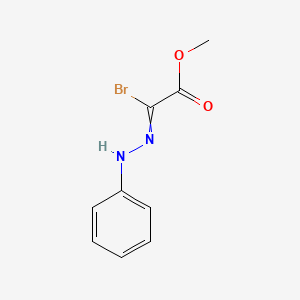
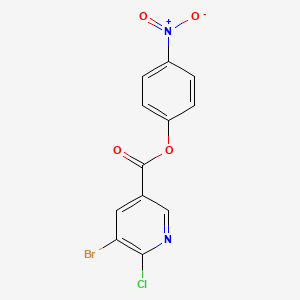
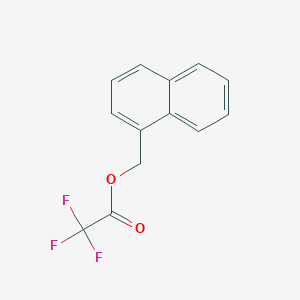
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
